What is Biotin-4-aminophenol and its chemical properties
What is Biotin-4-aminophenol and its chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-4-aminophenol (B4AP), also known by its IUPAC name N-(4-hydroxyphenyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide, is a pivotal molecule in the field of proteomics and cell biology.[1] As a biotin-phenol analog, its primary utility lies in its role as a substrate for engineered peroxidases, such as APEX2, in proximity labeling techniques.[2][3][4][5] This method allows for the identification of proteins and protein networks in specific subcellular compartments. In the presence of hydrogen peroxide, APEX2 catalyzes the oxidation of Biotin-4-aminophenol into a short-lived, highly reactive biotin-phenoxyl radical. This radical covalently labels electron-rich amino acid residues, primarily tyrosine, on nearby proteins, effectively tagging them with biotin (B1667282) for subsequent enrichment and identification by mass spectrometry.[2][4] This guide provides a comprehensive overview of the chemical properties, a plausible synthesis route, and detailed experimental protocols for the application of Biotin-4-aminophenol.
Chemical Properties
Table 1: Physicochemical Properties of Biotin-4-aminophenol
| Property | Value |
| IUPAC Name | N-(4-hydroxyphenyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide |
| Synonyms | Biotin-phenol, BP |
| CAS Number | 901770-40-9 |
| Molecular Formula | C₁₆H₂₁N₃O₃S |
| Molecular Weight | 335.42 g/mol [1][5] |
| Appearance | White to off-white solid[3] |
| Solubility | Soluble in DMSO (≥108.4 mg/mL); Insoluble in Ethanol and Water.[1] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year.[5] |
Table 2: Properties of Precursor Molecules
| Property | 4-Aminophenol | Biotin |
| Molecular Formula | C₆H₇NO | C₁₀H₁₆N₂O₃S |
| Molecular Weight | 109.13 g/mol | 244.31 g/mol |
| Melting Point | 187.5 °C[6] | 232-233 °C |
| Boiling Point | 284 °C[6] | Decomposes |
Spectroscopic Data:
Detailed experimental spectral data (NMR, IR, Mass Spectrometry) for Biotin-4-aminophenol are not widely published. However, some vendors provide access to this data upon request.[1][2] For reference, the characteristic spectral features of the precursor molecules are well-established.
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4-Aminophenol:
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Biotin:
Synthesis of Biotin-4-aminophenol
A generalized workflow for this synthesis is depicted below:
Caption: Plausible synthetic route for Biotin-4-aminophenol.
Experimental Protocols
The primary application of Biotin-4-aminophenol is in APEX2-mediated proximity labeling. The following is a detailed protocol adapted from published methods for use in mammalian cell culture.
Materials:
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Cells expressing the protein of interest fused to APEX2.
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Biotin-4-aminophenol (stock solution, e.g., 50 mM in DMSO).
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Hydrogen peroxide (H₂O₂, 30% w/w, freshly diluted to e.g., 100 mM in PBS).
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Quenching solution (e.g., 10 mM sodium azide, 10 mM sodium ascorbate, and 5 mM Trolox in PBS).
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Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).
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Streptavidin-coated magnetic beads.
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Mass spectrometry-compatible buffers and reagents.
Protocol for APEX2-Mediated Proximity Labeling in Cultured Cells:
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Cell Culture and Induction: Culture cells expressing the APEX2-fusion protein under appropriate conditions. If the expression is inducible, add the inducer for the desired amount of time.
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Biotin-4-aminophenol Incubation:
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Pre-warm the cell culture medium containing 500 µM Biotin-4-aminophenol.
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Replace the existing cell culture medium with the Biotin-4-aminophenol-containing medium.
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Incubate the cells for 30 minutes at 37°C.
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-
Labeling Reaction:
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Add hydrogen peroxide to the medium to a final concentration of 1 mM.
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Gently swirl the plate to ensure even distribution.
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Incubate for exactly 1 minute at room temperature.
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-
Quenching:
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Aspirate the labeling medium.
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Immediately add ice-cold quenching solution to the cells.
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Wash the cells three times with ice-cold quenching solution.
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-
Cell Lysis:
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Lyse the cells on ice using an appropriate lysis buffer containing protease inhibitors.
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Scrape the cells and collect the lysate.
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Clarify the lysate by centrifugation (e.g., 15,000 x g for 10 minutes at 4°C).
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-
Enrichment of Biotinylated Proteins:
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Incubate the clarified lysate with streptavidin-coated magnetic beads for 1-2 hours at 4°C with gentle rotation.
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Wash the beads extensively with lysis buffer and then with high-stringency buffers to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
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Elute the biotinylated proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer or by on-bead digestion with trypsin).
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Prepare the samples for mass spectrometry analysis according to standard protocols.
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Caption: Experimental workflow for APEX2-mediated proximity labeling.
Signaling Pathways and Logical Relationships
Biotin-4-aminophenol is not a signaling molecule itself but a tool to study signaling pathways and protein-protein interactions. The logical relationship of its function in proximity labeling is centered on the enzymatic activity of APEX2.
Caption: Mechanism of Biotin-4-aminophenol in APEX2-mediated labeling.
Conclusion
Biotin-4-aminophenol is an indispensable tool for the spatial mapping of proteomes in living cells. Its chemical properties are well-suited for its role as a substrate in APEX2-mediated proximity labeling, a technique that has revolutionized our understanding of subcellular organization and protein-protein interactions. While detailed synthetic and some physical data are not widely available, the established protocols for its application provide a robust framework for researchers to employ this powerful molecule in their studies. The continued use of Biotin-4-aminophenol is expected to yield further insights into the complex molecular machinery of the cell.
References
- 1. apexbt.com [apexbt.com]
- 2. Biotin-4-aminophenol, 901770-40-9 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. amsbio.com [amsbio.com]
- 5. Biotin-4-aminophenol | TargetMol [targetmol.com]
- 6. 4-Aminophenol - Wikipedia [en.wikipedia.org]
- 7. hmdb.ca [hmdb.ca]
- 8. 4-Aminophenol(123-30-8) 13C NMR spectrum [chemicalbook.com]
- 9. 4-Aminophenol(123-30-8) IR Spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. hmdb.ca [hmdb.ca]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
